molecular formula C10H10Br2O2 B1608293 [(Dibromomethylphenoxy)methyl]oxirane CAS No. 30171-80-3

[(Dibromomethylphenoxy)methyl]oxirane

Cat. No.: B1608293
CAS No.: 30171-80-3
M. Wt: 321.99 g/mol
InChI Key: RUBIQRSGTVJYHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(Dibromomethylphenoxy)methyl]oxirane is an epoxide compound characterized by a three-membered oxirane ring substituted with a dibrominated phenoxy group. Its molecular formula is C₁₀H₁₀Br₂O₂, with a molecular weight of 338.00 g/mol . The compound exists in isomeric forms depending on the bromine substitution pattern on the aromatic ring. For instance:

  • 2-((2,4-Dibromo-5-methylphenoxy)methyl)oxirane (CAS 72727-69-6) .
  • ((2,6-Dibromo-4-methylphenoxy)methyl)oxirane (CAS 157652-24-9) .

These isomers differ in bromine placement (para vs. ortho), which influences reactivity and applications. The compound is typically synthesized via nucleophilic substitution, where a brominated phenol reacts with epichlorohydrin or a related epoxide precursor . The bromine substituents enhance electrophilicity, making the oxirane ring reactive toward nucleophiles, and confer flame-retardant properties .

Properties

CAS No.

30171-80-3

Molecular Formula

C10H10Br2O2

Molecular Weight

321.99 g/mol

IUPAC Name

2-[[2-(dibromomethyl)phenoxy]methyl]oxirane

InChI

InChI=1S/C10H10Br2O2/c11-10(12)8-3-1-2-4-9(8)14-6-7-5-13-7/h1-4,7,10H,5-6H2

InChI Key

RUBIQRSGTVJYHR-UHFFFAOYSA-N

SMILES

C1C(O1)COC2=CC=CC=C2C(Br)Br

Canonical SMILES

C1C(O1)COC2=CC=CC=C2C(Br)Br

Other CAS No.

30171-80-3

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns and Reactivity

Compound Name Substituents CAS RN Key Reactivity Features
[(Dibromomethylphenoxy)methyl]oxirane 2,4-Dibromo-5-methylphenoxy 72727-69-6 High electrophilicity due to electron-withdrawing Br; prone to ring-opening reactions .
2-((2-Methoxyphenoxy)methyl)oxirane 2-Methoxyphenoxy - Electron-donating methoxy group reduces oxirane reactivity; used in fragrance synthesis .
Dihydro-2-[[2-[[4-(2-oxiranylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane Bis-oxirane structure 57469-07-5 Two oxirane rings enable crosslinking in epoxy resins; higher thermal stability .
Epoxidized Jatropha Methyl Esters Aliphatic epoxidized esters - High oxirane value (5.2–4.5) for bio-based plasticizers; low iodine value (1.7) .

Key Observations :

  • Bromine substituents increase electrophilicity and flame retardancy compared to methoxy or aliphatic analogs .
  • Bis-oxirane derivatives (e.g., CAS 57469-07-5) exhibit superior crosslinking efficiency in polymer matrices .

Key Observations :

  • Brominated derivatives require careful control of reaction conditions to avoid dehalogenation .
  • Bio-based epoxides (e.g., HOSME) achieve high yields but lack halogenated functional groups .

Key Observations :

  • Brominated oxiranes outperform non-halogenated analogs in flame retardancy but face stricter regulatory scrutiny due to toxicity concerns .

Key Observations :

  • Halogenated oxiranes require rigorous handling protocols compared to bio-based or aliphatic epoxides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.